(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is a synthetic organic compound that features a triazole ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition.
Attachment of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole and morpholine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules. This makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers. Its unique structure allows for a range of chemical modifications, making it a versatile intermediate in various industrial applications .
Mechanism of Action
The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound shares a similar triazole core but differs in the substituents attached to the triazole ring and the morpholine moiety.
(1-methyl-1H-1,2,4-triazol-3-yl)methanol: Another triazole derivative, but with different functional groups, leading to different chemical and biological properties.
Uniqueness
(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVMJCHBSXNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.